molecular formula C16H14F3N3O2S2 B11432607 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11432607
M. Wt: 401.4 g/mol
InChI Key: PFYXWRGGLHLPRL-UHFFFAOYSA-N
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Description

2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is a fused heterocyclic system, and is functionalized with a trifluoromethylphenyl group and an acetamide moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidine and 4-(trifluoromethyl)phenylacetic acid. The synthesis may proceed through the following steps:

    Formation of the thienopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This can be achieved through nucleophilic substitution reactions using thiol reagents.

    Coupling with 4-(trifluoromethyl)phenylacetic acid: This step typically involves amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thienopyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thienopyrimidine core may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[4-METHYLPHENYL]ACETAMIDE
  • 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[4-CHLOROPHENYL]ACETAMIDE

Uniqueness

The presence of the trifluoromethyl group in 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H14F3N3O2S2

Molecular Weight

401.4 g/mol

IUPAC Name

2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F3N3O2S2/c1-22-14(24)13-11(6-7-25-13)21-15(22)26-8-12(23)20-10-4-2-9(3-5-10)16(17,18)19/h2-5H,6-8H2,1H3,(H,20,23)

InChI Key

PFYXWRGGLHLPRL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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